molecular formula C17H19N5O2 B4927691 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4927691
M. Wt: 325.4 g/mol
InChI Key: OMCDPHCHDPCLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound exhibits unique properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits low toxicity and is well-tolerated in vivo. This compound has been shown to exhibit anti-tumor activity in animal models, and has also been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. Additionally, this compound exhibits low toxicity and is well-tolerated in vivo. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

Future research on 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide could focus on the development of new drugs that target specific enzymes involved in the growth and proliferation of cancer cells. Additionally, further research could be conducted to explore the antibacterial and antifungal properties of this compound, and its potential applications in the treatment of infectious diseases. Finally, efforts could be made to optimize the synthesis method of this compound, making it more efficient and cost-effective to produce.

Synthesis Methods

The synthesis of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide involves a multistep process that begins with the reaction of 4-isopropylbenzaldehyde and furfural to form 4-isopropylphenyl-2-furylmethanol. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce 4-isopropylphenyl-2-furylmethyl hydrazine acetate. The final step involves the reaction of this intermediate with 4-azido-1H-1,2,3-triazole and triethylamine to yield 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

The unique properties of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide make it a promising candidate for the development of new drugs. This compound has been shown to exhibit anti-tumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.

properties

IUPAC Name

5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11(2)12-5-7-13(8-6-12)22-16(18)15(20-21-22)17(23)19-10-14-4-3-9-24-14/h3-9,11H,10,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCDPHCHDPCLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide

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